molecular formula C13H19ClN2O3 B1397564 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-29-0

2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397564
CAS No.: 1220032-29-0
M. Wt: 286.75 g/mol
InChI Key: CVPVEPVOPVVQNX-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a nitro group at the para position (4-position) of the aromatic ring. The compound’s molecular formula is C₁₃H₁₇N₂O₃·HCl, with a molecular weight of approximately 296.75 g/mol (estimated based on analogous structures in ). It is typically a crystalline solid used in pharmaceutical research, particularly in the development of acetylcholinesterase inhibitors, as suggested by structural similarities to donepezil-like compounds ().

Properties

IUPAC Name

2-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-6-13(7-5-12)18-10-8-11-3-1-2-9-14-11;/h4-7,11,14H,1-3,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPVEPVOPVVQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-nitrophenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(4-Nitrophenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. For example, piperidine derivatives can inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The compound may also interact with other proteins and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine hydrochloride derivatives share a common piperidine core but differ in substituent groups, which critically influence their physicochemical properties, biological activity, and safety profiles. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Hazard Classification Key Applications/Notes
2-[2-(4-Nitrophenoxy)ethyl]piperidine HCl C₁₃H₁₇N₂O₃·HCl ~296.75 4-Nitrophenoxy Likely irritant Pharmacological research (inferred)
4-[(2-Nitrophenoxy)methyl]piperidine HCl C₁₂H₁₅N₂O₃·HCl 286.72 2-Nitrophenoxy (ortho position) Irritant R&D applications
4-(2-Nitrophenoxy)piperidine HCl C₁₁H₁₅ClN₂O₃ 258.70 2-Nitrophenoxy (direct piperidine attachment) IRRITANT Synthetic intermediates
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine HCl C₁₃H₁₈Cl₂N₂O₃ 321.20 2-Chloro-4-nitrophenoxy Not specified Specialty chemical synthesis
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl C₁₅H₃₀ClNO 275.86 Cyclohexylethoxy (non-aromatic) IRRITANT Drug synthesis

Key Differences and Implications

Substituent Position: The 4-nitrophenoxy group in the target compound (para position) confers distinct electronic and steric effects compared to 2-nitrophenoxy derivatives (e.g., ).

Biological Activity :

  • Compounds with nitro groups (e.g., ) are often explored for acetylcholinesterase inhibition due to structural parallels with donepezil (). However, substituent position alters binding affinity; para-substituted nitro groups may exhibit superior target engagement compared to ortho isomers .

Safety Profiles: Most analogs, including the target compound, are classified as irritants (e.g., ). However, specific toxicological data (e.g., LD₅₀, carcinogenicity) are largely absent in the literature reviewed, highlighting a gap in hazard characterization .

Physicochemical Properties :

  • Solubility : Derivatives with bulky substituents (e.g., cyclohexylethoxy in ) show reduced water solubility compared to nitro-substituted analogs. The nitro group’s polarity may enhance solubility in polar solvents .
  • Stability : Nitro groups generally increase oxidative stability but may render compounds sensitive to photodegradation, necessitating protected storage .

Regulatory Status: Compliance with GHS and regional regulations (e.g., China’s IECSC, U.S. EPA) is inconsistently documented. For example, 4-(2-Nitrophenoxy)piperidine HCl () lacks full ecological toxicity data, complicating regulatory approval .

Table 2: Research Findings and Data Gaps

Parameter 2-[2-(4-Nitrophenoxy)ethyl]piperidine HCl Similar Compounds (e.g., )
Acute Toxicity (LD₅₀) No data Limited or no data
Solubility in Water Estimated low (structural inference) Variable; nitro analogs: 10–50 mg/mL
Melting Point Not reported 120–250°C (varies by substituent)
Pharmacological Activity Potential acetylcholinesterase inhibition Confirmed in some analogs (e.g., )

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride
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